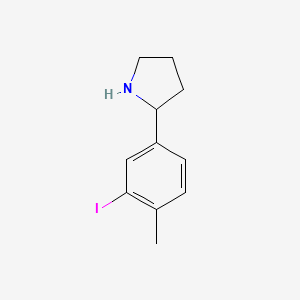
2-(3-Iodo-4-methylphenyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Iodo-4-methylphenyl)pyrrolidine is a chemical compound with the molecular formula C11H14IN. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features an iodine atom and a methyl group attached to a phenyl ring.
Vorbereitungsmethoden
The synthesis of 2-(3-Iodo-4-methylphenyl)pyrrolidine typically involves the functionalization of preformed pyrrolidine rings. One common method is the reaction of 3-iodo-4-methylphenylamine with pyrrolidine under specific conditions. The reaction conditions often include the use of a base and a solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2-(3-Iodo-4-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different group through the use of palladium catalysts and boron reagents.
Wissenschaftliche Forschungsanwendungen
2-(3-Iodo-4-methylphenyl)pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound is used in the synthesis of more complex molecules, leveraging its reactivity and functional groups.
Material Science: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(3-Iodo-4-methylphenyl)pyrrolidine involves its interaction with molecular targets through its functional groups. The iodine atom and the pyrrolidine ring play crucial roles in its binding to specific proteins or enzymes, influencing their activity and leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(3-Iodo-4-methylphenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
3,4-Methylenedioxypyrovalerone (3,4-MDPV): Known for its psychostimulant effects.
Pyrovalerone: Another psychostimulant with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other pyrrolidine derivatives.
Eigenschaften
Molekularformel |
C11H14IN |
|---|---|
Molekulargewicht |
287.14 g/mol |
IUPAC-Name |
2-(3-iodo-4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14IN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI-Schlüssel |
FUZSRYRPUQKNOK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C2CCCN2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















